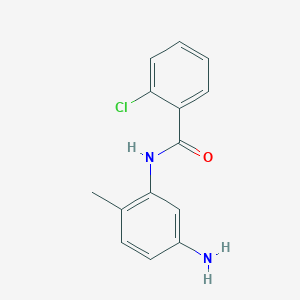

N-(5-amino-2-methylphenyl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-amino-2-methylphenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of an amino group at the 5th position and a methyl group at the 2nd

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial and antioxidant activities .

Mode of Action

It’s known that similar compounds act as inhibitors of certain enzymes, disrupting the normal function of microbial cells, leading to their death

Biochemical Pathways

Related compounds have been found to interfere with the synthesis of essential components of microbial cells, leading to their death .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .

Result of Action

Similar compounds have been found to exhibit antimicrobial and antioxidant activities, suggesting that they may disrupt the growth of microbial cells and neutralize harmful free radicals .

Biologische Aktivität

N-(5-amino-2-methylphenyl)-2-chlorobenzamide is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Amino Group : Located at the 5-position of the phenyl ring.

- Methyl Group : Present at the 2-position of the phenyl ring.

- Chlorobenzamide Moiety : Contributing to its biological interactions.

This combination of functional groups allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial growth, leading to cell death. This suggests that this compound may exhibit antimicrobial properties by disrupting essential biochemical pathways in pathogens.

- Antioxidant Activity : The compound is hypothesized to neutralize free radicals, which may contribute to its protective effects against oxidative stress.

- Interaction with Biological Macromolecules : The amino group can form hydrogen bonds with proteins, while the chlorobenzamide moiety can interact with hydrophobic regions, modulating enzyme and receptor activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism likely involves the inhibition of key enzymes necessary for microbial survival.

Antitumor Activity

The compound has been evaluated for its antitumor potential, showing selective activity against several cancer cell lines, including breast cancer. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through multiple pathways .

Case Studies

- Antitumor Efficacy : A study highlighted the compound's effectiveness against breast cancer cell lines, where it exhibited potent cytotoxicity compared to standard chemotherapeutics. The results indicated a promising lead for further development in cancer therapy.

- Antimicrobial Testing : In a comparative study with other benzamide derivatives, this compound showed superior activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic viability:

- Absorption and Distribution : Similar compounds are known to be well absorbed and distributed throughout the body.

- Metabolism : Primarily metabolized in the liver, with possible formation of active metabolites that may contribute to its biological effects.

- Excretion : Predominantly excreted via renal pathways, necessitating consideration of renal function in therapeutic contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-amino-2-methylphenyl)-4-chlorobenzamide | Amino and chlorobenzamide groups | Antimicrobial, Antitumor |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Pyridyl and pyrimidine moieties | Antitumor |

| Benzamide Riboside | Benzamide structure | Inhibits dihydrofolate reductase |

This table illustrates that while all compounds share a benzamide core, their distinct functional groups influence their biological activities significantly.

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEYRMYSVPHKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.